N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in many biologically active molecules. The presence of the methoxypropan-2-yl group adds to its chemical diversity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.1]heptane core is then functionalized to introduce the amine group. This can be done through various methods such as reductive amination or nucleophilic substitution.
Addition of the methoxypropan-2-yl group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxygenated derivatives, while substitution reactions can produce a wide range of alkylated or acylated products.
Scientific Research Applications
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a ligand for studying receptor interactions and signaling pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound shares the bicyclo[2.2.1]heptane core but has different substituents, leading to distinct properties and applications.
N-methyl-D-aspartic acid (NMDA): Although structurally different, NMDA is another compound that interacts with similar biological targets, particularly in the central nervous system.
Uniqueness
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the methoxypropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(7-13-2)12-11-6-9-3-4-10(11)5-9/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVMPIAYPCFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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